![molecular formula C9H9N3O4S2 B113347 4-[(5-アミノ-1,3,4-チアゾール-2-イル)メトキシ]ベンゼンスルホン酸 CAS No. 952959-27-2](/img/structure/B113347.png)
4-[(5-アミノ-1,3,4-チアゾール-2-イル)メトキシ]ベンゼンスルホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is a chemical compound with the molecular formula C9H9N3O4S2. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thus inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the biochemical pathway involving the conversion of urea to ammonia and carbon dioxide . This can have significant downstream effects, particularly in organisms that rely on this pathway for survival. For example, the bacterium Helicobacter pylori relies on urease to increase the pH of its environment, allowing it to survive in the acidic conditions of the stomach .
Pharmacokinetics
Given its molecular weight of 28732 , it is likely that it is absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific organism and the presence of other compounds.
Result of Action
The primary result of the action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is the inhibition of urease activity . This can lead to a decrease in the production of ammonia and carbon dioxide from urea . In organisms that rely on urease for survival, such as H. pylori, this can lead to their death .
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives, which this compound is a part of, have shown good antiproliferative activity against certain types of cells . This suggests that 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid may interact with enzymes, proteins, and other biomolecules in a way that influences cell proliferation .
Cellular Effects
Based on the known properties of similar compounds, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigerated conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
化学反応の分析
Types of Reactions
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
類似化合物との比較
Similar Compounds
Sulfathiazole: A heterocyclic sulfonamide with antimicrobial properties.
Sulfamethizole: Another sulfonamide with similar antimicrobial activity.
Sulfaethidole: A sulfonamide used for its antibacterial properties.
Uniqueness
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
特性
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKWRQBGKCIRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
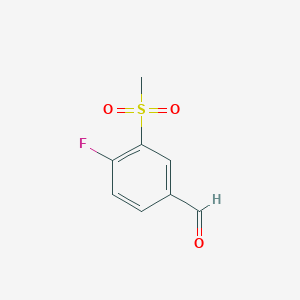
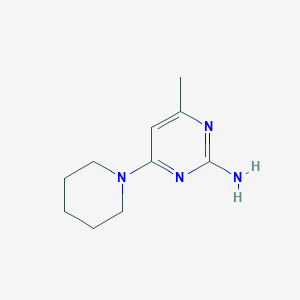
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
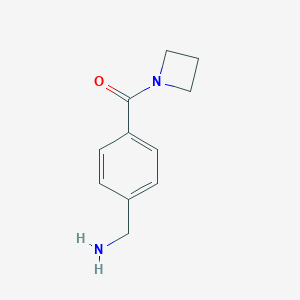
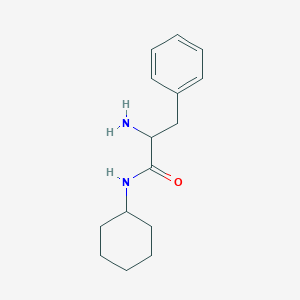
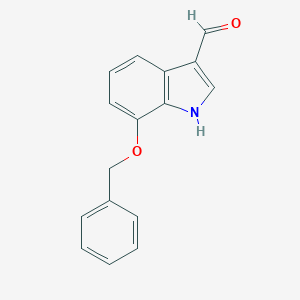
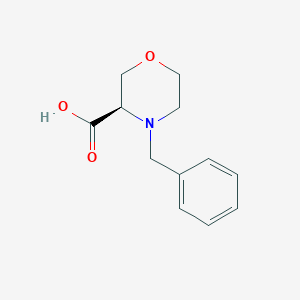
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
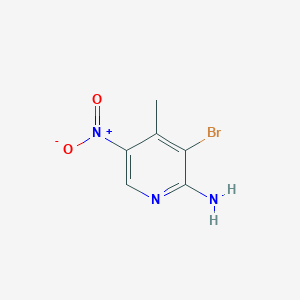
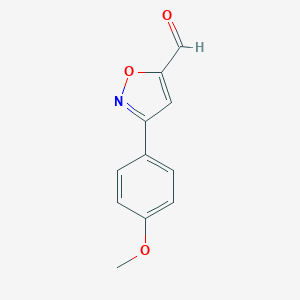
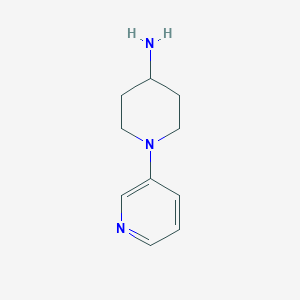
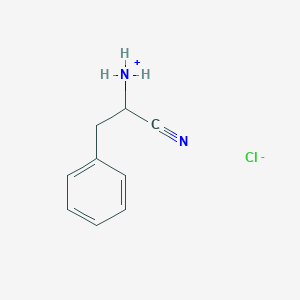
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
